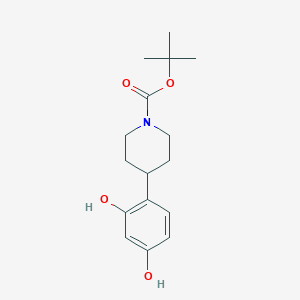
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 2,4-dihydroxyphenyl group. This compound is often used in the development of pharmaceuticals and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dihydroxybenzaldehyde with tert-butyl 4-piperidone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of pilot plant preparation techniques. These methods ensure the safe and efficient production of the compound on a larger scale, often involving the use of automated systems and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can have varied applications in different fields of research and industry .
Applications De Recherche Scientifique
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of the dihydroxyphenyl group.
Uniqueness
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of the 2,4-dihydroxyphenyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as a linker in PROTAC development .
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-8-6-11(7-9-17)13-5-4-12(18)10-14(13)19/h4-5,10-11,18-19H,6-9H2,1-3H3 |
Clé InChI |
OAXLYQHWTVPMSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


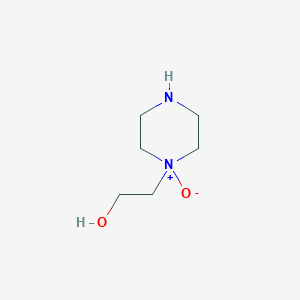

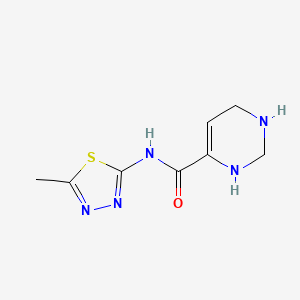


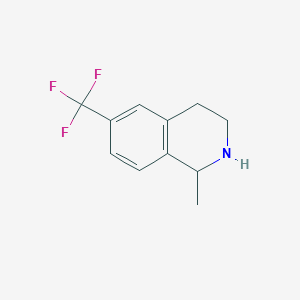
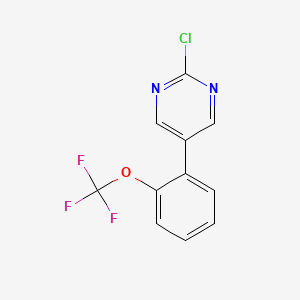

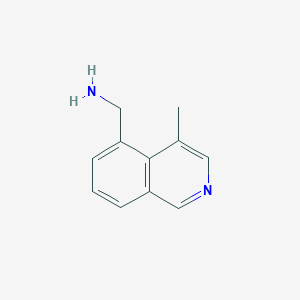
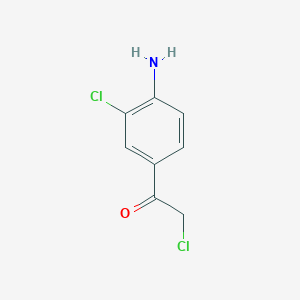
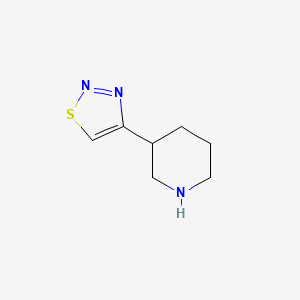
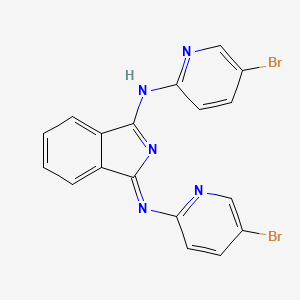
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)

